molecular formula C11H12Cl2O2 B13305477 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid

2-(2,4-Dichlorophenyl)-3-methylbutanoic acid

Cat. No.: B13305477
M. Wt: 247.11 g/mol
InChI Key: RJDHOVUCIDDHER-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid typically involves the reaction of 2,4-dichlorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with 3-methylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.

Uniqueness

2-(2,4-Dichlorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a dichlorophenyl group and a methylbutanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)8-4-3-7(12)5-9(8)13/h3-6,10H,1-2H3,(H,14,15)

InChI Key

RJDHOVUCIDDHER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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